molecular formula C16H15N5O3S2 B289493 N-(4-METHYL-5-{2-[(4-NITROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE

N-(4-METHYL-5-{2-[(4-NITROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE

Katalognummer: B289493
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: HJUOMYBKCXFMJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the thiazole ring .

Wissenschaftliche Forschungsanwendungen

N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-nitrophenyl)acetamide
  • 4-nitro-N-methylaniline
  • N-(4-nitrophenyl)-N-methylamine

Uniqueness

N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide is unique due to its specific thiazole ring structure and the presence of both nitro and amino functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C16H15N5O3S2

Molekulargewicht

389.5 g/mol

IUPAC-Name

N-[4-methyl-5-[2-(4-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C16H15N5O3S2/c1-3-13(22)20-16-17-9(2)14(26-16)12-8-25-15(19-12)18-10-4-6-11(7-5-10)21(23)24/h4-8H,3H2,1-2H3,(H,18,19)(H,17,20,22)

InChI-Schlüssel

HJUOMYBKCXFMJR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C

Kanonische SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.